Pentaethylene glycol

Dielectric Spectroscopy Solvation Dynamics Hydrogen Bonding

Pentaethylene glycol (PeEG, CAS 4792-15-8; IUPAC: 3,6,9,12-tetraoxatetradecane-1,14-diol) is a linear oligo(ethylene glycol) composed of five ethylene oxide repeat units with a molecular formula of C10H22O6 and a molar mass of 238.28 g/mol. As a member of the polyethylene glycol (PEG) family, it is a colorless to pale yellow liquid at ambient temperature (melting point = -8.6 °C ), miscible with water, and possesses a low LogP value of -0.96260, confirming its strong hydrophilicity.

Molecular Formula C10H22O6
Molecular Weight 238.28 g/mol
CAS No. 113894-92-1
Cat. No. B054325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaethylene glycol
CAS113894-92-1
Molecular FormulaC10H22O6
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCO)O
InChIInChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2
InChIKeyJLFNLZLINWHATN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentaethylene glycol (CAS 4792-15-8) Procurement Guide: Physical Properties and Industrial Baseline


Pentaethylene glycol (PeEG, CAS 4792-15-8; IUPAC: 3,6,9,12-tetraoxatetradecane-1,14-diol) is a linear oligo(ethylene glycol) composed of five ethylene oxide repeat units with a molecular formula of C10H22O6 and a molar mass of 238.28 g/mol . As a member of the polyethylene glycol (PEG) family, it is a colorless to pale yellow liquid at ambient temperature (melting point = -8.6 °C [1]), miscible with water, and possesses a low LogP value of -0.96260, confirming its strong hydrophilicity [1]. This compound is produced industrially as a byproduct of non-ionic surfactant biodegradation and serves as a key intermediate or linker in fields ranging from pharmaceutical formulation to advanced materials science .

Why Pentaethylene glycol (CAS 4792-15-8) Cannot Be Directly Substituted with Other PEG Oligomers


Despite sharing the same basic repeat unit, oligo(ethylene glycol)s exhibit non-linear property changes as the chain length (n) increases from 1 to 6. Critical performance parameters—including density, heat capacity, and solvation dynamics—do not scale linearly with molecular weight [1]. Attempts to substitute pentaethylene glycol (PeEG, n=5) with tetraethylene glycol (TeEG, n=4) or hexaethylene glycol (HeEG, n=6) in research or industrial formulations frequently fail due to significant differences in hydrogen-bonding networks and thermodynamic stability, which directly impact linker flexibility, coordination selectivity, and thermal behavior [1][2]. The specific chain length of pentaethylene glycol provides a unique spatial and thermodynamic profile essential for reproducible outcomes in applications such as metal coordination and targeted protein degradation [2].

Quantitative Differentiation Evidence for Pentaethylene glycol (CAS 4792-15-8) Against Close Analogs


Dielectric Relaxation Dynamics: Pentaethylene glycol vs. Hexaethylene glycol in Aqueous Mixtures

Pentaethylene glycol (PeEG) exhibits distinct dielectric relaxation behavior compared to hexaethylene glycol (HeEG) in water mixtures, a critical factor for applications involving polar solvation and molecular dynamics. Time Domain Reflectometry (TDR) measurements across 10 MHz to 30 GHz reveal quantifiable differences in the static dielectric constant (εs) and relaxation time (τ) at 25 °C. For a mixture containing a 0.4 weight fraction of glycol, the static dielectric constant (εs) for the PeEG-water mixture is approximately 58, compared to approximately 53 for the HeEG-water mixture [1]. Correspondingly, the relaxation time (τ) for the PeEG mixture is approximately 65 ps, while the HeEG mixture shows a slower relaxation time of approximately 78 ps [1]. These data indicate that PeEG disrupts the water hydrogen-bonding network less than HeEG, resulting in a faster dynamic response.

Dielectric Spectroscopy Solvation Dynamics Hydrogen Bonding

High-Pressure Thermodynamic Stability: Density and Compressibility of Pentaethylene glycol vs. Shorter Oligomers

The molecular architecture of pentaethylene glycol (PeEG) imparts distinct volumetric properties under high pressure, differentiating it from shorter-chain analogs like tetraethylene glycol (TeEG). Experimental density measurements at 298.15 K and 0.1 MPa show that PeEG has a density of 1.126 g/cm³, compared to 1.125 g/cm³ for TeEG [1]. While this difference at ambient pressure is minor, the isothermal compressibility (κT) at elevated pressures diverges significantly. At 298.15 K and 40 MPa, the density of PeEG is approximately 1.139 g/cm³, whereas TeEG exhibits a density of approximately 1.137 g/cm³ [1]. This trend underscores that PeEG is slightly more compressible, a property linked to its longer chain length and enhanced chain flexibility, which influences its behavior as a hydraulic fluid component and in high-pressure synthetic applications.

High-Pressure Fluid Dynamics Thermodynamics Process Engineering

Liquid-Phase Isobaric Heat Capacity: Pentaethylene glycol vs. Shorter and Longer PEG Oligomers

The isobaric molar heat capacity (Cp,m) of oligo(ethylene glycol)s increases systematically with chain length, but the incremental change is not linear and holds specific value for thermal management applications. At 298.15 K, pentaethylene glycol (PeEG, n=5) has a measured Cp,m of approximately 500 J·K⁻¹·mol⁻¹. This represents a significant increase of ~70 J·K⁻¹·mol⁻¹ compared to tetraethylene glycol (TeEG, n=4; Cp,m ≈ 430 J·K⁻¹·mol⁻¹) and a further increase of ~60 J·K⁻¹·mol⁻¹ relative to triethylene glycol (TriEG, n=3; Cp,m ≈ 370 J·K⁻¹·mol⁻¹) [1]. Conversely, hexaethylene glycol (HeEG, n=6) shows a Cp,m of approximately 565 J·K⁻¹·mol⁻¹, an increment of ~65 J·K⁻¹·mol⁻¹ above PeEG [1].

Calorimetry Thermal Management Process Safety

Coordination Selectivity and Metal Chelation Efficacy: Pentaethylene glycol vs. Tetraethylene glycol

In reactions with thorium tetrachloride (ThCl4), pentaethylene glycol (EO5) demonstrates superior solubility and complexation behavior compared to tetraethylene glycol (EO4). Under identical conditions (3:1 CH3CN/CH3OH solvent mixture), the reaction with EO5 yields a discrete mononuclear complex, [ThCl3(EO5)]Cl·CH3CN, upon slow evaporation [1]. In contrast, the same reaction with tetraethylene glycol results in reduced ThCl4 solubility and predominantly produces an undesired Th(IV) oxide cluster, [Th4Cl8(O)(EO4²⁻)3]·3CH3CN, arising from glycol ionization and oxide impurity incorporation [1]. The EO5 ligand effectively wraps the thorium ion with all six donor oxygen atoms coordinated, whereas the shorter EO4 ligand fails to fully encapsulate the metal center, leading to cluster formation.

Coordination Chemistry Lanthanide Separation Actinide Chemistry

PROTAC Linker Utility: Pentaethylene glycol as a Defined Spacer in Targeted Protein Degradation

Pentaethylene glycol is explicitly utilized and cited as a PEG-based PROTAC linker for synthesizing proteolysis-targeting chimeras (PROTACs) . The compound provides a specific, flexible spacer arm with an exact length defined by five ethylene oxide units. This precise chain length is critical for achieving the optimal spatial orientation between the target protein ligand and the E3 ubiquitin ligase ligand, enabling effective ubiquitination and subsequent proteasomal degradation . While other PEG oligomers can also serve as linkers, the pentaethylene glycol unit (and its di(p-toluenesulfonate) derivative) is a validated, off-the-shelf building block whose performance characteristics in this context are established in the literature, reducing development time and experimental variability for medicinal chemists .

PROTAC Targeted Protein Degradation Chemical Biology

Procurement-Driven Application Scenarios for Pentaethylene glycol (CAS 4792-15-8) Based on Verifiable Differentiation


High-Pressure Industrial Process and Hydraulic Fluid Formulation

Process engineers formulating hydraulic fluids or lubricants for high-pressure environments should select pentaethylene glycol over tetraethylene glycol. Experimental density data at 40 MPa (298.15 K) shows a measurable density difference (PeEG ≈ 1.139 g/cm³ vs. TeEG ≈ 1.137 g/cm³) [1]. This slight but distinct increase in density and its associated compressibility directly impacts the bulk modulus and volumetric efficiency of the fluid system. Furthermore, the specific isobaric heat capacity of PeEG (Cp,m ≈ 500 J·K⁻¹·mol⁻¹ at 298.15 K) is a critical parameter for thermal management, ensuring predictable heat absorption and dissipation characteristics that differ significantly from both shorter (TriEG: ~370 J·K⁻¹·mol⁻¹) and longer (HeEG: ~565 J·K⁻¹·mol⁻¹) oligomers [2]. Substitution would invalidate engineering models and compromise safety margins.

Actinide and Lanthanide Coordination Chemistry and Separations

Inorganic chemists working with f-block elements must prioritize pentaethylene glycol (EO5) when seeking to isolate well-defined mononuclear complexes. Direct comparison with tetraethylene glycol in the presence of ThCl4 reveals that EO5 cleanly yields the targeted [ThCl3(EO5)]⁺ cation, while the use of EO4 leads to reduced solubility and the formation of an undesired tetranuclear oxide cluster [1]. This distinct chelation behavior, driven by the exact chain length and donor atom arrangement, makes pentaethylene glycol a non-substitutable reagent for achieving specific coordination geometries and for fundamental studies in lanthanide/actinide separations science.

PROTAC Linker Development in Drug Discovery

Medicinal chemists engaged in PROTAC design should procure pentaethylene glycol as a validated, flexible linker building block. Its established role in PROTAC synthesis ensures a defined spatial distance between the target protein and E3 ligase ligands, a critical factor for successful ternary complex formation and subsequent protein degradation [1]. Using pentaethylene glycol and its activated derivatives (e.g., di(p-toluenesulfonate)) provides a reproducible starting point, mitigating the synthetic and biological risks associated with employing uncharacterized or non-optimal PEG linker lengths in this highly sensitive therapeutic modality [2].

Dielectric Spectroscopy and Solvation Dynamics Studies

Researchers using time domain reflectometry (TDR) or dielectric spectroscopy to study aqueous solvation dynamics should select pentaethylene glycol over hexaethylene glycol when faster relaxation times are required. Comparative data show that at 25 °C, PeEG-water mixtures exhibit a relaxation time (τ ≈ 65 ps) that is significantly faster than that of HeEG-water mixtures (τ ≈ 78 ps) [1]. This quantifiable difference in molecular reorientation kinetics makes PeEG the superior choice for experiments designed to probe fast hydrogen-bond dynamics and for formulating aqueous systems where rapid dielectric response is paramount.

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